1-{1-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an isoxazole ring, a piperidine ring, and a piperazine ring . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom . Piperidine and piperazine are six-membered rings, with piperidine containing one nitrogen atom and piperazine containing two .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Isoxazole rings can be synthesized through several methods, including 1,3-dipolar cycloaddition or the reaction of nitrile oxides with alkynes . Piperidine and piperazine rings can be formed through methods such as reductive amination or cyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring introduces polarity and can participate in hydrogen bonding, while the piperidine and piperazine rings can act as bases .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the isoxazole ring could be opened under acidic or basic conditions. The piperidine and piperazine rings could be alkylated or acylated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and any substituents present. It would likely be a solid under normal conditions .Safety and Hazards
Properties
IUPAC Name |
[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-17(2)22-15-19(24-30-22)23(28)27-10-6-7-18(16-27)25-11-13-26(14-12-25)20-8-4-5-9-21(20)29-3/h4-5,8-9,15,17-18H,6-7,10-14,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFRWUHGGHLUKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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